molecular formula C16H20ClNO4 B1602623 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 939757-91-2

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1602623
CAS No.: 939757-91-2
M. Wt: 325.79 g/mol
InChI Key: JWDQWZPPUIYEEZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. This compound is structurally analogous to intermediates used in pharmaceuticals, where pyrrolidine scaffolds are common due to their conformational flexibility .

Properties

IUPAC Name

4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585618
Record name 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-91-2
Record name 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the carboxylic acid moiety, resulting in dechlorination or reduction to alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dechlorinated compounds or alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Organic Synthesis

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for:

  • Formation of Pyrrolidine Derivatives : The compound can be utilized in cyclization reactions to form diverse pyrrolidine derivatives, which are essential in the development of pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution Reactions : The chlorophenyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions which are pivotal in organic synthesis pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

  • Drug Development : The structural features of Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid make it a candidate for developing new drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors can lead to novel therapeutic agents.
  • Enzyme-Substrate Interactions : The compound is used to study enzyme-substrate interactions, providing insights into the mechanisms of action for various biological processes. This research can facilitate the design of inhibitors or activators for specific enzymes.

Biological Applications

The biological activity of this compound has been explored in several studies:

  • Protein-Ligand Binding Studies : The compound's ability to form hydrogen bonds or ionic interactions with target proteins makes it valuable in understanding protein-ligand dynamics.
  • Potential Therapeutic Uses : Preliminary studies suggest that this compound may exhibit anti-inflammatory or analgesic properties, warranting further investigation into its pharmacological effects.

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the successful synthesis of various pyrrolidine derivatives using Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid as an intermediate. The derivatives displayed enhanced biological activity compared to their precursors, indicating the importance of structural modifications facilitated by this compound.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid could act as an effective inhibitor for specific enzymes involved in metabolic pathways. This finding opens avenues for developing targeted therapies for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the Boc protecting group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variation on the Aromatic Ring

a. 4-(4-Methoxyphenyl) Analog
  • Structure : 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 851484-94-1).
  • Comparison: The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the chloro substituent. Purity is reported at 95% .
b. 4-(Trifluoromethyl) Analog
  • Structure : 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 887344-15-2).
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability. Molecular formula: C₁₁H₁₆F₃NO₄ (MW: 283.24 g/mol) .
c. 4-(3-Bromophenyl) Analog
  • Structure : Boc-trans-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid.
  • Comparison : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability but could increase toxicity risks. Safety data sheets highlight handling precautions .

Core Scaffold Modifications

a. Piperidine vs. Pyrrolidine
  • Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5).
  • Comparison : The six-membered piperidine ring offers reduced ring strain and altered conformational flexibility compared to pyrrolidine, impacting binding to biological targets .
b. Alkyl Substituents
  • Example : rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid.

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Chlorophenyl C₁₇H₂₂ClNO₄* ~339.8 Moderate lipophilicity, electron-withdrawing Cl
4-Methoxyphenyl Analog 4-Methoxyphenyl C₁₇H₂₃NO₅ 321.37 Enhanced solubility due to -OCH₃
Trifluoromethyl Analog CF₃ C₁₁H₁₆F₃NO₄ 283.24 High metabolic stability, lipophilic
Piperidine Analog Phenyl (piperidine) C₁₇H₂₃NO₄ 305.37 Reduced ring strain, flexible conformation

*Estimated based on structural similarity.

Biological Activity

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine class. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and a carboxylic acid functional group. This compound is significant in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications.

  • IUPAC Name : (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
  • Molecular Formula : C16H20ClNO4
  • CAS Number : 851485-00-2
  • Molecular Weight : 333.79 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using amino acid derivatives or dipeptides.
  • Chlorophenyl Group Introduction : Achieved via nucleophilic substitution reactions with chlorobenzene derivatives.
  • Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the Boc protecting group allows for selective reactions without interference from the amine functionality, while the chlorophenyl group may facilitate binding interactions through π-π stacking or hydrophobic interactions. The carboxylic acid can form hydrogen bonds or ionic interactions with target biomolecules, enhancing its potential as a pharmacological agent.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the chlorophenyl group can significantly alter the inhibitory potency against specific targets, highlighting structure-activity relationships (SAR) crucial for drug development .
  • Protein-Ligand Binding : Investigations into protein-ligand interactions have demonstrated that this compound can effectively bind to target proteins, influencing their activity. The binding affinity is often evaluated using techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays, revealing dissociation constants in the nanomolar range for some derivatives .
  • Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer therapies. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration .

Data Table: Biological Activity Comparison

CompoundTarget EnzymeBinding Affinity (Kd)Inhibition TypeReference
This compoundEnzyme A<40 nMCompetitive
Similar Compound XEnzyme B50 nMNon-competitive
Similar Compound YEnzyme C30 nMMixed-type

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

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